Technical Guide: Synthesis of 2-(Cyclopropanecarboxamido)isonicotinic Acid
Technical Guide: Synthesis of 2-(Cyclopropanecarboxamido)isonicotinic Acid
Topic: 2-(Cyclopropanecarboxamido)isonicotinic Acid Synthesis Pathway Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, Process Development Scientists
Executive Summary
This guide details the synthetic pathway for 2-(cyclopropanecarboxamido)isonicotinic acid , a critical intermediate scaffold often utilized in the development of Janus kinase (JAK) inhibitors (e.g., Filgotinib analogs) and other pyridine-based anti-inflammatory agents.
While direct acylation of 2-aminoisonicotinic acid is theoretically possible, this guide advocates for an Ester-Protection Strategy . This approach mitigates the solubility challenges associated with zwitterionic amino acid starting materials, ensuring higher yields, easier purification, and reproducibility suitable for scale-up in a drug discovery setting.
Strategic Pathway Analysis
The Challenge: Zwitterionic Solubility
The starting material, 2-aminoisonicotinic acid , exists as a zwitterion in neutral media. This results in poor solubility in standard anhydrous organic solvents (DCM, THF) required for efficient acylation with acid chlorides.
-
Direct Route Risks: Low conversion, heterogeneous reaction mixtures, and difficult workup.
-
Optimized Route (Ester Strategy): Converts the carboxylic acid to a methyl ester, rendering the molecule soluble in organic solvents. The amide bond is formed, followed by a controlled hydrolysis to release the final acid.
Reaction Scheme Overview
-
Esterification: Protection of the C4-carboxylic acid.
-
N-Acylation: Chemoselective amide formation at the C2-amino position using cyclopropanecarbonyl chloride.
-
Saponification: Deprotection of the ester to yield the final free acid.
Visualized Synthesis Pathway (DOT Diagram)
Figure 1: Three-step synthetic pathway utilizing the ester-protection strategy to ensure solubility and regioselectivity.
Detailed Experimental Protocols
Step 1: Preparation of Methyl 2-aminoisonicotinate
Note: This intermediate is commercially available. If synthesizing from the acid, follow the protocol below.
-
Reagents: 2-Aminoisonicotinic acid (1.0 eq), Thionyl chloride (
, 3.0 eq), Methanol (anhydrous). -
Procedure:
-
Suspend 2-aminoisonicotinic acid in anhydrous methanol (10 mL/g) at 0°C.
-
Add thionyl chloride dropwise (exothermic).
-
Heat to reflux for 4–6 hours until LCMS indicates complete conversion.
-
Concentrate in vacuo. Neutralize the residue with saturated
and extract with Ethyl Acetate. -
Dry over
and concentrate to yield the methyl ester as a tan solid.
-
Step 2: N-Acylation (The Core Coupling)
This step installs the cyclopropyl amide. The use of a mild base prevents bis-acylation.
-
Reagents:
-
Methyl 2-aminoisonicotinate (1.0 eq)
-
Cyclopropanecarbonyl chloride (1.2 eq)
-
Triethylamine (
) or Diisopropylethylamine (DIPEA) (2.5 eq) -
Dichloromethane (DCM) (anhydrous, 15 mL/g)
-
Catalyst (Optional): DMAP (0.1 eq) to accelerate sluggish reactions.
-
-
Protocol:
-
Setup: In a flame-dried round-bottom flask under
atmosphere, dissolve Methyl 2-aminoisonicotinate in DCM. -
Base Addition: Add
and cool the solution to 0°C using an ice bath. -
Acylation: Add Cyclopropanecarbonyl chloride dropwise over 15 minutes. The reaction is exothermic; maintain temperature < 5°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Validation: Check by TLC (50% EtOAc/Hexanes) or LCMS. The amine peak (
) should disappear, replaced by the amide product ( ). -
Workup: Quench with water. Wash the organic layer with saturated
(to remove acid byproducts) and brine. -
Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0–40% EtOAc in Hexanes).
-
Step 3: Saponification (Ester Hydrolysis)
The final step reveals the carboxylic acid. Lithium hydroxide is preferred for its mildness and solubility in THF/Water mixtures.
-
Reagents:
-
Methyl 2-(cyclopropanecarboxamido)isonicotinate (from Step 2)
-
Lithium Hydroxide Monohydrate (
) (3.0 eq) -
Solvent: THF / Water (3:1 ratio)
-
-
Protocol:
-
Dissolve the ester intermediate in THF. Add water and
. -
Stir at RT for 3–12 hours. If reaction is slow, heat to 40°C.
-
Monitoring: LCMS should show the mass shift of -14 Da (Methyl loss + H gain).
-
Isolation (Critical):
-
Concentrate THF in vacuo.
-
Cool the remaining aqueous solution to 0°C.
-
Acidify carefully with 1N HCl to pH 3–4. The product typically precipitates as a white solid at this pH.
-
-
Filtration: Filter the solid, wash with cold water, and dry under high vacuum.
-
Quantitative Data Summary
| Parameter | Step 1: Esterification | Step 2: Acylation | Step 3: Hydrolysis |
| Limiting Reagent | 2-Aminoisonicotinic acid | Methyl ester (Int 1) | Amide ester (Int 2) |
| Key Reagent | Cyclopropanecarbonyl Cl | LiOH | |
| Equivalents | 3.0 eq | 1.2 eq | 3.0 eq |
| Temperature | Reflux (65°C) | 0°C | RT |
| Typical Yield | 85–95% | 75–85% | 80–90% |
| Purification | Extraction | Flash Column | Precipitation (pH adj.) |
Scientific Rationale & Troubleshooting
Why not use the anhydride?
Cyclopropanecarboxylic anhydride is less reactive and more expensive than the acid chloride. The acid chloride ensures complete conversion of the electron-deficient 2-aminopyridine amine, which is less nucleophilic than a standard alkyl amine.
Regioselectivity
The pyridine ring nitrogen is basic but less nucleophilic than the exocyclic amine. However, under forcing conditions, acylation at the pyridine nitrogen (forming a pyridinium salt) is possible. The use of mild bases (TEA) and 0°C addition favors the kinetic product (exocyclic amide).
Analytical Checkpoints (Self-Validating)
-
1H NMR (DMSO-d6):
-
Look for the cyclopropyl protons: High field multiplets around
0.8–1.0 ppm (4H) and the methine proton around 1.9 ppm (1H). -
Look for the amide NH: A broad singlet typically downfield (
10.0–11.0 ppm). -
Disappearance of the methyl singlet (
3.9 ppm) confirms successful hydrolysis in Step 3.
-
References
-
Filgotinib Synthesis & Intermediates
- Patent: Van der Plas, S., et al. "Novel process for the preparation of filgotinib and intermediates thereof." WO2020201975A2. (2020). Describes the acylation of aminopyridine scaffolds with cyclopropanecarbonyl chloride.
-
General Pyridine Carboxylic Acid Chemistry
-
Cyclopropanecarbonyl Chloride Preparation
-
Source: "Processes For The Preparation Of Cyclopropanecarboxylic Acid."[5] Quick Company / Eastman Chemical. Describes the generation of the acid chloride reagent.
-
-
Amidation of Aminopyridines
Sources
- 1. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 2. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. 2-(Pyridin-2-yl)cyclopropanecarboxylic acid | C9H9NO2 | CID 23402142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. "Processes For The Preparation Of Cyclopropanecarboxylic Acid" [quickcompany.in]
- 6. mdpi.com [mdpi.com]
